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Compound of Interest

Compound Name: Dolutegravir Sodium

Cat. No.: B607764

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of
Dolutegravir Sodium, an essential antiretroviral medication for the treatment of HIV-1
infection. The following sections present a comprehensive overview of experimental data,
detailed methodologies, and visual representations of study workflows to support research and
development in this area.

Comparative Bioequivalence Data

The bioequivalence of various Dolutegravir Sodium formulations has been established
through rigorous clinical trials. These studies are crucial for the approval of generic versions
and the development of new fixed-dose combinations (FDCs) that can simplify treatment
regimens and improve patient adherence. The primary pharmacokinetic (PK) parameters used
to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and
the maximum plasma concentration (Cmax). For two formulations to be considered
bioequivalent, the 90% confidence interval (Cl) for the ratio of the geometric means
(Test/Reference) of these parameters must fall within the range of 80.00% to 125.00%.[1][2][3]

Fixed-Dose Combination Tablets vs. Co-administration
of Individual Components

Several studies have demonstrated the bioequivalence of FDC tablets containing dolutegravir
with the co-administration of the individual drug components. This is a critical step in the
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development of simplified single-tablet regimens.

Table 1: Bioequivalence of Dolutegravir/Rilpivirine FDC vs. Separate Tablets[3][4]

Pharmacokinetic
Parameter

Test Formulation
(FDC)

Reference
Formulation
(Separate Tablets)

Geometric Mean
Ratio (90% CI)

Dolutegravir

AUCO0-c (hng/mL) 63,600 61,300 1.038 (1.011, 1.066)
Cmax (ng/mL) 3,670 3,600 1.022 (0.978, 1.068)
Rilpivirine

AUCO0-c0 (hng/mL) 3,250 2,930 1.108 (1.046, 1.175)
Cmax (ng/mL) 93.3 83.0 1.124 (1.047, 1.207)

The study concluded that the dolutegravir-rilpivirine fixed-dose combination tablet is

bioequivalent to the combination of separate tablets.[4]

Table 2: Bioequivalence of Dolutegravir/Lamivudine FDC (Formulation AK) vs. Separate

Tablets[5]

Pharmacokinetic
Parameter

Test Formulation
(FDC)

Reference
Formulation
(Separate Tablets)

Geometric Mean
Ratio (90% CI)

Dolutegravir

AUCO-c0 - - 1.02 (0.97, 1.07)
Cmax - - 1.05 (0.98, 1.12)
Lamivudine

AUCO0-co - - 1.02 (0.98, 1.06)
Cmax - - 1.32 (1.23, 1.41)
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Formulation AK met the bioequivalence standards for dolutegravir and for the AUC of
lamivudine; however, the Cmax for lamivudine was higher than the reference.[5] Another
experimental formulation, AH, showed significantly higher dolutegravir exposure and did not

meet bioequivalence criteria.[5]

Table 3: Bioequivalence of Dolutegravir/Emtricitabine/Tenofovir Alafenamide FDC vs.

Reference Formulation[1]

Pharmacokinetic Parameter Geometric Mean Ratio (90% CI)

Dolutegravir

AUCO-inf 100.01 (92.84-107.73)

Cmax 108.11 (99.44-117.53)

Emtricitabine

AUCO-inf 104.28 (100.58-108.11)

Cmax 107.42 (94.06-122.68)

Tenofovir Alafenamide

AUCO-inf 87.02 (75.16-100.74)

Cmax 95.83 (64.00-143.50)

This study concluded that the fixed-dose combination was bioequivalent to the reference
formulation for dolutegravir and emtricitabine under fed conditions.[1]

Generic vs. Innovator Dolutegravir Formulations

The bioequivalence of generic dolutegravir tablets to the innovator product, Tivicay®, is
essential for increasing access to affordable HIV treatment.

Table 4: Bioequivalence of a Generic 50 mg Dolutegravir Tablet vs. Tivicay® 50 mg Tablet[6]
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Pharmacokinetic Parameter Geometric Mean Ratio (90% CI)
AUC Within 80-125%
Cmax Within 80-125%

The study demonstrated that the generic Dolutegravir 50 mg tablet is bioequivalent to the
reference Tivicay® 50 mg tablet in terms of both the rate and extent of absorption.[6] A
retrospective analysis of numerous bioequivalence studies by the FDA found that the average
difference in AUC and Cmax between generic and innovator products was 3.56% and 4.35%,
respectively.[7][8]

Pediatric Formulations

Developing age-appropriate formulations is critical for treating children with HIV. Studies have
compared novel liquid and dispersible tablet formulations to ensure comparable bioavailability.

Table 5: Bioavailability of Neonatal Liquid Dolutegravir Formulations vs. Pediatric Dispersible
Tablets[9]

Comparison to Dispersible Tablet
(Geometric Mean Ratio, 90% CI)

Formulation

Bioequivalent for AUC(0-infinity), Cmax, and

Prototype A (2 x 5 mg/mL in miglyol
ype A ( g glyol) AUC(0-0).

Bioequivalent for AUC(0-infinity) and AUC(0-t).
Prototype B (5 x 2 mg/mL in glycerol) Cmax was marginally higher (1.22, 1.13 to
1.33).

The study concluded that no dose adjustment would be necessary for these neonatal liquid
formulations when administered to newborns.[9] It is important to note that the dispersible
tablet is not bioequivalent to the conventional film-coated tablet.[10][11]

Experimental Protocols

The following section outlines a typical experimental protocol for a bioequivalence study of
Dolutegravir Sodium formulations, synthesized from multiple sources.
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Study Design

Bioequivalence studies for dolutegravir are typically conducted as open-label, randomized,
single-dose, two-period, two-sequence crossover trials.[4][6] A crossover design is
recommended, where each subject receives both the test and reference formulations in a
randomized order, separated by a washout period.[10][12] This design minimizes inter-subject
variability.

Subject Population

The studies are generally conducted in healthy adult volunteers.[6][10][13] The number of
subjects is determined by statistical power calculations to ensure the ability to detect significant
differences if they exist.[4]

Dosing and Administration

A single oral dose of the test and reference formulations is administered to subjects.[4][6] For
studies on conventional-release tablets, a 50 mg dose is typically used.[10] The studies can be
conducted under either fasting or fed conditions.[10][13] Given that food can increase the
absorption of dolutegravir, some studies are conducted after a moderate-fat or high-fat meal to
assess food effects.[4][5][12]

Washout Period

A sufficient washout period between the two treatment periods is crucial to prevent any
carryover effects from the first dose. For dolutegravir, which has a half-life of approximately 14
hours in healthy volunteers, a washout period of at least seven days is considered adequate.
[10][12]

Blood Sampling

Serial blood samples are collected from each subject at predetermined time points before and
after drug administration.[4] Sampling is typically more intensive during the initial hours after
dosing to accurately characterize the Cmax.[10][13] Samples are usually collected for up to 72
hours post-dose to adequately capture the elimination phase and calculate the AUC.[10][13]

Bioanalytical Method
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Plasma concentrations of dolutegravir are determined using a validated bioanalytical method,
typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][14] This method
offers high sensitivity and specificity for quantifying the parent drug in plasma samples.

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters, AUC and Cmax, are calculated from the plasma
concentration-time data for each subject.[3][12] These parameters are then log-transformed
and analyzed using an Analysis of Variance (ANOVA) model. The geometric mean ratios of the
test to reference formulation for AUC and Cmax are calculated, along with their 90%
confidence intervals.[1] Bioequivalence is concluded if the 90% Cls for these ratios fall within
the predefined range of 80.00% to 125.00%.[1][4]

Visualizations
Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for
Dolutegravir Sodium formulations.
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Caption: Workflow of a typical two-way crossover bioequivalence study.
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Logical Relationship for Bioequivalence Assessment

The following diagram outlines the logical steps involved in determining bioequivalence
between a test and a reference formulation.
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Caption: Decision-making process for establishing bioequivalence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dolutegravir-sodium-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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